Bis(amidinourea) phosphate

Description

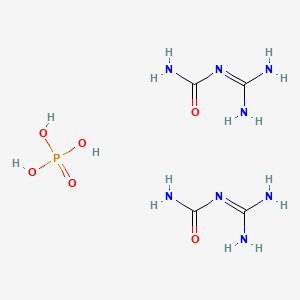

Structure

2D Structure

Properties

CAS No. |

84946-06-5 |

|---|---|

Molecular Formula |

C4H15N8O6P |

Molecular Weight |

302.19 g/mol |

IUPAC Name |

diaminomethylideneurea;phosphoric acid |

InChI |

InChI=1S/2C2H6N4O.H3O4P/c2*3-1(4)6-2(5)7;1-5(2,3)4/h2*(H6,3,4,5,6,7);(H3,1,2,3,4) |

InChI Key |

VXQOIGCWSSONLY-UHFFFAOYSA-N |

Canonical SMILES |

C(=NC(=O)N)(N)N.C(=NC(=O)N)(N)N.OP(=O)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of Bis(amidinourea) Phosphate (B84403)

The formation of the bis(amidinourea) phosphate structure can be approached through direct synthesis, with specific reaction conditions influencing the final product.

A direct method for the synthesis of what is referred to as "amidinourea phosphate" involves the reaction of a dicyandiamide aqueous solution with an equimolar amount of phosphoric acid. This reaction is reported to yield a transparent solution of the product, which has been explored for applications such as improving the flame retardancy and moisture absorption of wood nih.gov. While the precise "bis(amidinourea)" structure is not explicitly detailed in this context, the reaction between these two starting materials provides a foundational route to this chemical scaffold.

Another relevant synthesis involves heating a mixture of cyanoguanidine (a form of dicyandiamide) and phosphoric acid. By controlling the temperature between 200°C and 240°C, a guanidine phosphate composition containing both monoguanidine phosphate and diguanidine phosphate can be prepared google.com. This process highlights the reactivity of cyanoguanidine with phosphoric acid at elevated temperatures to form various phosphate salts of guanidine-related structures.

While direct synthesis from dicyandiamide and phosphoric acid is noted, detailed precursor-based assembly approaches specifically for this compound are not extensively described in the reviewed literature. General methods for forming related guanidine phosphates involve reacting melamine or guanidine carbonate with an ammonium phosphate at temperatures between 150°C and 500°C. This process yields various guanidine or melamine phosphates, such as secondary guanidine phosphate and dimelamine pyrophosphate, depending on the reaction stoichiometry and conditions google.com.

Synthesis of Amidinourea-Phosphate Analogues and Derivatives

The synthesis of analogues and derivatives of the amidinourea-phosphate core allows for the modification of the compound's properties. This includes the generation of substituted frameworks and the introduction of phosphate groups into related systems.

The synthesis of substituted amidinourea frameworks has been achieved through several methodologies, enabling the exploration of structure-activity relationships for various applications.

One approach involves the reaction of substituted guanidines with primary and secondary amines. For instance, 1,3-di-Boc-2-(trifluoromethylsulfonyl) guanidine can be reacted with amines like benzyl amine and p-chloroaniline to form substituted guanidines. These intermediates are then reacted with a variety of amines in refluxing tetrahydrofuran (THF) to produce Boc-protected amidinoureas mdpi.com.

Another novel method for preparing a variety of substituted amidinoureas is based on the unexpected ring opening of benzothiazolo-1,3,5-triazine-2-ones. This leads to the formation of linear amidinourea derivatives chemistryviews.org. A general protocol derived from this observation involves the transamination reactions of N-(N-(benzo[d]thiazol-2-yl)carbamimidoyl)aniline-1-carboxamide with different amines to yield a diverse library of amidinourea compounds chemistryviews.orgnih.gov.

The following table summarizes a selection of synthetic approaches for substituted amidinourea frameworks:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| 1,3-di-Boc-2-(trifluoromethylsulfonyl) guanidine, Benzyl amine, p-Cl-aniline | Et3N in DCM, then various amines in refluxing THF | Boc-protected amidinoureas | mdpi.com |

| Benzothiazolo-1,3,5-triazine-2-ones | Ring opening reaction | Linear amidinourea derivatives | chemistryviews.org |

| N-(N-(benzo[d]thiazol-2-yl)carbamimidoyl)aniline-1-carboxamide | Various amines (transamination) | Substituted amidinoureas | chemistryviews.orgnih.gov |

The synthesis of phosphate-containing guanidine systems, which are structurally related to amidinourea phosphates, has been well-documented. A common method involves the reaction of dicyandiamide with ammonium chloride at high temperatures (170–230°C) to produce guanidine intermediates. Subsequent neutralization of the reaction mixture with phosphoric acid to different pH values allows for the isolation of specific guanidine phosphate salts. For example, neutralizing to a pH of 4 yields guanidine dihydrogen phosphate (GDP), while a pH of 8 yields diguanidine hydrogen phosphate (DHP) nih.govgoogle.com.

The direct synthesis of bis(n-alkylammonium) monohydrogen phosphates has also been achieved through a solid-vapor reaction, where orthophosphoric acid is exposed to the vapor of n-alkylamines researchgate.net. Furthermore, phosphate-containing bio-polyesters have been synthesized by first phosphorylating glycerol with phosphorus pentoxide, followed by esterification with citric acid mdpi.com.

A one-pot synthesis of N-alkyl substituted phosphoryl guanidines has been developed by first preparing N-substituted guanidines from cyanamide and a desired amine, followed by phosphorylation researchgate.net.

The table below outlines various synthetic methods for phosphate-containing guanidine and related systems:

| Starting Materials | Reagents and Conditions | Product Type | Reference |

| Dicyandiamide, Ammonium chloride | 170–230°C, then 85% Phosphoric acid | Guanidine dihydrogen phosphate (pH 4), Diguanidine hydrogen phosphate (pH 8) | nih.govgoogle.com |

| Orthophosphoric acid, n-Alkylamines (vapor) | Solid-vapor reaction | Bis(n-alkylammonium) monohydrogen phosphates | researchgate.net |

| Cyanamide, Amine | Followed by phosphorylation | N-alkyl substituted phosphoryl guanidines | researchgate.net |

The design of phosphorus-containing prodrugs is a common strategy to improve the pharmacokinetic properties of parent drugs. For compounds like amidinoureas, several established prodrug approaches could be conceptually applied.

One such approach is the ProTide technology, which involves masking a phosphate group with an amino acid ester and an aryl group. These phosphoramidate prodrugs are designed to be cleaved intracellularly to release the active monophosphate. This strategy has been successfully applied to antiviral and anticancer nucleosides researchgate.net.

Phosphorodiamidate prodrugs represent another promising motif. In this approach, the phosphate is masked with two amino acid esters or other amines. These have been shown to be stable in various media but are efficiently processed by cellular enzymes to release the nucleoside monophosphate. A key advantage of symmetrical phosphorodiamidates is the avoidance of creating a new chiral center at the phosphorus atom nih.gov.

Phosphate triester derivatives have also been synthesized as prodrugs for antiviral nucleoside analogues. These are typically prepared in a two-step procedure that does not require protection of the sugar moieties. The lipophilicity of these triesters can be tuned to enhance cellular penetration nih.gov.

These general strategies provide a framework for the potential design and synthesis of prodrug analogues of this compound to enhance its biological activity or delivery.

Mechanistic Studies of Synthetic Reactions

The synthesis of this compound involves intricate chemical transformations. Understanding the underlying mechanisms is crucial for optimizing reaction conditions and improving yield and purity. Key areas of investigation include the elucidation of reaction pathways for the formation of the core amidinium urea structure and the role of phosphonium-mediated transformations.

Elucidation of Reaction Pathways (e.g., Amidinium Urea Formation)

The formation of the amidinium urea backbone, a derivative of guanidine, is a critical step in the synthesis of this compound. The reaction pathway is thought to proceed through a mechanism analogous to classical guanidine synthesis, which often involves the reaction of a guanylating agent with an amine. rsc.org In the context of this compound, precursors such as dicyandiamide or aminoguanidine react in the presence of phosphoric acid.

The reaction is believed to be initiated by the protonation of the starting nitrogenous raw material by phosphoric acid. This enhances its electrophilicity, making it susceptible to nucleophilic attack. The formation of urea moieties can occur via the transformation of thiourea precursors or through the reaction of carbodiimides. rsc.org Carbodiimides are considered potential intermediates in the synthesis of guanidines from thioureas, although their isolation can be challenging due to the rapid pace of the subsequent reactions. rsc.org

Investigations into Phosphonium-Mediated Transformations

The role of phosphorus in the synthesis of this compound extends beyond its presence in the final salt. Phosphonium intermediates are hypothesized to play a significant role in mediating key chemical transformations. While direct evidence in the specific synthesis of this compound is not extensively documented, analogies can be drawn from related organophosphorus chemistry.

In various synthetic contexts, phosphonium salts are known to be involved in nucleophilic substitution reactions. gilheanyresearchgroup.com In the synthesis of guanidine derivatives, for example, tetrabutylphosphonium tribromide has been employed as an environmentally friendly and recyclable reagent. benthamdirect.com This suggests that phosphonium species can act as effective catalysts or reaction promoters.

One potential mechanism involves the activation of a reactant by a phosphorus-containing species, leading to the formation of a phosphonium intermediate. This intermediate then reacts further to yield the desired product, regenerating the phosphorus catalyst in the process. For instance, in the synthesis of aminobisphosphinates, a phosphonium intermediate is formed through the attack of a silylated phosphonite on a silylamide activated by a Lewis acid. nih.gov This highlights the capability of phosphorus to facilitate complex bond-forming reactions. The investigation into bis(amidophenolato)phosphonium ions has further revealed the diverse reactivity modes of phosphorus cations, including their ability to activate various substrates. nih.gov

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has led to the application of green chemistry principles to the synthesis of this compound. researchgate.net The goal is to develop more environmentally benign and economically viable production methods. nih.gov

Key principles of green chemistry relevant to this synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. huarenscience.com

Use of Safer Solvents and Auxiliaries : Minimizing or replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. nih.govresearchgate.netnih.gov

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption. tandfonline.com

Use of Renewable Feedstocks : Utilizing starting materials derived from renewable resources rather than finite petrochemical sources. huarenscience.com

Catalysis : Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rsc.orgresearchgate.net

The table below summarizes the application of these principles in the synthesis of this compound and related compounds.

| Green Chemistry Principle | Application in Synthesis | Research Findings |

| Atom Economy | One-pot synthesis methodologies are being explored to reduce the number of synthetic steps and minimize waste generation. nih.gov | Efficient one-pot methods for symmetrical guanidine compounds have been developed, improving the overall atom economy of the process. benthamdirect.comresearchgate.net |

| Safer Solvents | The use of water as a solvent is being investigated to replace traditional, more hazardous organic solvents. nih.govtandfonline.com | An environmentally friendly methodology for the synthesis of 1,5-benzodiazepine derivatives using catalytic amounts of guanidine hydrochloride in aqueous conditions has been developed, demonstrating the feasibility of water as a solvent. tandfonline.com |

| Energy Efficiency | Microwave-assisted and mechanochemical synthesis methods are being explored to reduce reaction times and energy consumption. nih.gov | Mechanochemistry, in particular, allows for reactions to be carried out at room temperature with minimal solvent use, offering significant energy savings compared to conventional methods. nih.gov |

| Renewable Feedstocks | Research is ongoing to identify and utilize bio-based starting materials for the synthesis of the guanidine backbone and other components. huarenscience.com | The use of renewable feedstocks is a core tenet of green chemistry, aiming to reduce dependence on finite resources. huarenscience.com |

| Catalysis | The use of recyclable catalysts, such as tetrabutylphosphonium tribromide, is being implemented to reduce waste and improve process efficiency. benthamdirect.com | Transition metal-guanidine complexes are also being investigated as catalysts in various organic reactions, highlighting the potential for catalytic approaches in guanidine chemistry. researchgate.netrsc.org |

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Diffraction Studies

X-ray diffraction is a primary technique for determining the atomic and molecular structure of a crystalline material. By analyzing the diffraction pattern of an X-ray beam passed through a crystal, detailed information about the arrangement of atoms, bond lengths, and bond angles can be obtained.

Single Crystal X-ray Crystallography for Molecular and Supramolecular Architectures

Single crystal X-ray crystallography would provide the most precise and unambiguous structural information for bis(amidinourea) phosphate (B84403). This technique would allow for the determination of the exact three-dimensional arrangement of the bis(amidinourea) cations and the phosphate anions in the crystal lattice. Key insights would include intramolecular details such as bond distances and angles within the amidinourea and phosphate ions, as well as intermolecular interactions like hydrogen bonding, which would define the supramolecular architecture.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases and to obtain information about the unit cell dimensions. A PXRD pattern for bis(amidinourea) phosphate would serve as a unique "fingerprint" for the compound, useful for phase identification and purity assessment. Analysis of the peak positions and intensities can also provide information about the degree of crystallinity and the presence of any polymorphic forms.

Analysis of Crystal Systems and Space Groups

The analysis of diffraction data from either single crystal or powder methods would reveal the crystal system (e.g., monoclinic, triclinic, etc.) and the space group of this compound. This information describes the symmetry of the unit cell and the arrangement of molecules within it.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of molecules. These methods are instrumental in identifying the functional groups present in a compound and providing insights into its molecular structure and bonding.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would exhibit absorption bands corresponding to the vibrational frequencies of its constituent functional groups. Characteristic peaks would be expected for the N-H, C=O, C-N, and P-O bonds. For instance, stretching vibrations of the amine (NH2) and imine (=NH) groups would appear in the high-wavenumber region, while the carbonyl (C=O) stretch of the urea moiety would be observed in the range of 1600-1700 cm⁻¹. The phosphate group would show characteristic strong absorptions corresponding to P-O stretching and bending modes.

Raman Spectroscopy for Molecular Vibrations and Lattice Modes

Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and can be used to study the vibrations of the molecular skeleton. A Raman spectrum of this compound would reveal characteristic scattering peaks for the C-N and P-O bonds. Additionally, low-frequency Raman scattering can provide information about the lattice modes, which are vibrations of the crystal lattice as a whole, offering insights into the intermolecular forces.

Conformational Effects and Environmental Influences on Vibrational Spectra

The vibrational spectra of this compound, typically analyzed using Fourier-transform infrared (FTIR) and Raman spectroscopy, are highly sensitive to the molecule's conformation and its immediate chemical environment. The structure, featuring two amidinourea (or guanylurea) cations and a phosphate anion, possesses multiple functional groups whose vibrational modes are influenced by factors such as hydrogen bonding, solvent polarity, and solid-state packing forces.

The phosphate anion (PO₄³⁻) exhibits characteristic vibrational modes. In an isolated state with tetrahedral symmetry, these include the symmetric stretching mode (ν₁) around 940 cm⁻¹, the antisymmetric stretching mode (ν₃) near 1020 cm⁻¹, and bending modes (ν₂ and ν₄) at lower wavenumbers. ufop.br However, in the solid state, interactions with the bis(amidinourea) cations and neighboring ions reduce this symmetry. This leads to the splitting of degenerate modes and shifts in vibrational frequencies. For instance, strong hydrogen bonding between the P-O bonds and the N-H groups of the cation can cause a shift in the P-O stretching frequencies. researchgate.netrsc.org

The bis(amidinourea) cation has a rich vibrational spectrum. Key vibrational bands include:

N-H Stretching: Bands in the 3200-3400 cm⁻¹ region, which are sensitive to hydrogen bonding.

C=O Stretching: A strong band typically around 1600-1700 cm⁻¹, influenced by π-electron delocalization and intermolecular interactions. rsc.org

C-N Stretching and N-H Bending: A complex series of bands between 1400 cm⁻¹ and 1600 cm⁻¹.

Conformational changes, such as rotation around the C-N bonds, can alter the coupling between vibrational modes, leading to changes in the observed spectra. A crystallographic study of the closely related guanylurea hydrochloride revealed extensive intra- and inter-molecular hydrogen bonding that creates a polymer-like structure, significantly influencing π-electron delocalization and, consequently, the vibrational frequencies. rsc.org Similar effects are anticipated for this compound, where the specific arrangement of ions in the crystal lattice will dictate the vibrational landscape. Environmental factors, such as the presence of water molecules, can introduce new bands (e.g., O-H stretching and bending) and further modify the spectra through hydration effects on the ions. ufop.br

Interactive Data Table: Expected Vibrational Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Influencing Factors |

| Symmetric Stretch (ν₁) | PO₄³⁻ | ~940 - 980 | Cation interaction, crystal field splitting |

| Antisymmetric Stretch (ν₃) | PO₄³⁻ | ~1000 - 1150 | Hydrogen bonding, symmetry reduction |

| Bending Modes (ν₂, ν₄) | PO₄³⁻ | ~400 - 650 | Crystal lattice forces |

| N-H Stretch | -NH₂, =NH | ~3200 - 3400 | Hydrogen bonding strength |

| C=O Stretch | Urea moiety | ~1600 - 1700 | Electron delocalization, hydrogen bonding |

| C-N Stretch / N-H Bend | Amidinourea backbone | ~1400 - 1600 | Conformation, intermolecular interactions |

Magnetic Resonance and Electronic Spectroscopy

Nuclear Magnetic Resonance (NMR) for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for the structural elucidation of this compound in solution and for monitoring its synthesis.

For structural analysis, a combination of ¹H, ¹³C, ¹⁵N, and ³¹P NMR experiments would provide a comprehensive picture.

³¹P NMR: As the phosphorus-31 nucleus has 100% natural abundance and high sensitivity, ³¹P NMR is particularly effective for characterizing the phosphate component. mdpi.com A single, sharp signal would be expected for the phosphate anion in solution. The chemical shift of this signal provides information about its electronic environment, including solvation and ion-pairing effects. For organophosphates, the chemical shift range is broad, allowing for clear identification. huji.ac.il

¹H NMR: The proton NMR spectrum would show distinct signals for the different N-H protons. The chemical shifts and coupling patterns of these protons would help confirm the connectivity within the amidinourea structure. The integration of these signals can confirm the stoichiometry of the cation.

¹³C NMR: The carbon spectrum would feature signals for the carbonyl carbon and the guanidinyl carbon. Their respective chemical shifts are indicative of the π-electron delocalization within the N-C(O)-N and N-C(=N)-N frameworks.

¹⁵N NMR: Although less common due to lower sensitivity, ¹⁵N NMR could distinguish between the different nitrogen environments (amino vs. imino vs. urea) within the cation.

NMR is also ideally suited for in-situ monitoring of the synthesis of this compound. jhu.edunih.goved.ac.uk By acquiring spectra at regular intervals, the progress of the reaction can be tracked by observing the disappearance of reactant signals and the simultaneous appearance and growth of product signals. This allows for the determination of reaction kinetics, identification of potential intermediates, and optimization of reaction conditions without the need for sample isolation. jhu.edunih.gov For example, in a synthesis involving a phosphorus-containing reactant, ³¹P NMR could be used to selectively monitor its consumption and the formation of the phosphate product. researchgate.netnih.govfao.org

Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Notes |

| ³¹P | PO₄³⁻ | Varies with pH and counter-ion | Referenced to 85% H₃PO₄. Expected as a single peak in solution. |

| ¹³C | C=O (Urea) | 150 - 170 | Sensitive to solvent and hydrogen bonding. |

| ¹³C | C=N (Guanidinyl) | 155 - 165 | Chemical shift reflects delocalization. |

| ¹H | N-H | 6 - 10 | Broad signals, position depends on solvent and concentration. |

Electron Paramagnetic Resonance (EPR) for Paramagnetic Species and Electronic Environments

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons. The this compound compound, in its ground state, is a diamagnetic species with all electrons paired. Therefore, it is "EPR-silent" and would not produce an EPR spectrum on its own.

However, EPR becomes a highly relevant and powerful tool for studying the interactions of this compound with paramagnetic centers or under conditions that generate radical species. nih.gov

Interaction with Transition Metal Ions: If this compound is used in a complex with paramagnetic transition metal ions (e.g., Cu²⁺, Mn²⁺, Co²⁺, or high-spin Fe³⁺), EPR spectroscopy can provide detailed information about the metal's electronic environment. researchgate.netnationalmaglab.orgillinois.edu The g-values and hyperfine coupling constants extracted from the EPR spectrum can elucidate the coordination geometry around the metal ion, the nature of the metal-ligand bonding, and the delocalization of the unpaired electron onto the amidinourea ligand. nih.govnih.gov

Radical Formation: Paramagnetic radical species could potentially be generated from this compound through processes like gamma-radiolysis or UV irradiation. EPR would be the definitive technique for detecting and characterizing these radicals. The resulting spectrum's hyperfine structure would reveal the interaction of the unpaired electron with magnetic nuclei (¹H, ¹⁴N, ³¹P), allowing for the identification of the radical's structure.

Therefore, while EPR is not used to study the intact diamagnetic compound, it is an essential technique for probing its coordination chemistry with paramagnetic metals and for investigating its stability towards radical-forming processes.

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption spectroscopy in the ultraviolet-visible (UV-Vis) range probes the electronic transitions within a molecule. For this compound, the absorption spectrum is expected to be dominated by the electronic transitions within the organic bis(amidinourea) cation, as the phosphate anion does not absorb light in the conventional UV-Vis range (200-800 nm).

The amidinourea (guanylurea) chromophore contains both π-bonds (in C=O and C=N) and non-bonding lone pairs (on oxygen and nitrogen atoms). The expected electronic transitions are:

n → π* transitions: These involve the excitation of an electron from a non-bonding orbital (n) to an anti-bonding π-orbital (π). The urea carbonyl group is known to exhibit a weak n → π transition. Theoretical calculations on monoureas place this forbidden transition between 180 and 210 nm. nih.gov

π → π* transitions: These transitions involve the excitation of an electron from a bonding π-orbital to an anti-bonding π-orbital. These are typically more intense than n → π transitions. For ureas, intense π → π* transitions are predicted between 150 and 210 nm. nih.gov

Experimental data for the closely related guanylurea shows a primary absorption maximum at 190 nm. sielc.com It is therefore expected that this compound will exhibit strong absorption in the deep UV region, likely below 220 nm. The exact position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands can be influenced by the solvent environment. Polar solvents can stabilize the ground state and excited states differently, leading to shifts in the absorption maxima. Protonation of the guanidinyl group can also significantly affect the electronic structure and thus the absorption spectrum. rsc.org

Surface and Compositional Analysis

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic state of atoms within the top few nanometers of a material's surface. For this compound, XPS analysis would provide valuable information on its surface integrity and the bonding environments of its constituent elements.

High-resolution scans of the core-level electrons for each element would be acquired.

P 2p: The binding energy of the P 2p core level is characteristic of the phosphate group. Its position would confirm the +5 oxidation state of phosphorus. In nitrogen-phosphorus compounds, the P 2p binding energy is sensitive to the electronegativity of the surrounding groups. researchgate.net

N 1s: The N 1s spectrum is expected to be complex, as there are multiple distinct nitrogen environments within the bis(amidinourea) cation (e.g., -NH₂, =NH, -NH-C(O)-). XPS should be able to resolve these into separate components. Studies on guanidinium-based systems have shown that the N 1s binding energies can provide insight into the charge distribution within the cation. rsc.org

O 1s: The O 1s spectrum would show two main components: one at a lower binding energy corresponding to the more negatively charged oxygens of the phosphate group (P-O), and one at a higher binding energy for the carbonyl oxygen (C=O).

C 1s: The C 1s spectrum would also be composed of multiple peaks, corresponding to the central carbon of the guanidinium moiety and the carbonyl carbon of the urea group.

By analyzing the binding energies and relative areas of these peaks, one can confirm the stoichiometry of the compound at the surface and verify the presence of the expected functional groups. XPS is particularly useful in applications like flame retardants or coatings, where the surface chemistry dictates performance. For example, in studies of nitrogen-phosphorus flame retardants, XPS is used to analyze the chemical composition of the protective char layer formed during combustion. researchgate.netmdpi.comnih.govacs.org

Interactive Data Table: Expected XPS Core Level Binding Energies for this compound

| Core Level | Functional Group | Expected Binding Energy (eV) | Information Provided |

| P 2p | PO₄³⁻ | ~133 - 134 | Oxidation state (+5) of phosphorus |

| N 1s | Guanidinyl/Urea Nitrogens | ~399 - 402 | Differentiates N environments, charge distribution |

| O 1s | P-O (Phosphate) | ~531 - 532 | Anionic oxygen environment |

| O 1s | C=O (Urea) | ~532 - 533 | Carbonyl oxygen environment |

| C 1s | C=N, C=O | ~287 - 289 | Carbon chemical states |

Scanning Electron Microscopy (SEM) for Morphology and Microstructure

When incorporated into polymeric materials and subjected to combustion, these flame retardants facilitate the formation of a protective char layer. SEM analysis is instrumental in characterizing the morphology of this char. A dense and continuous char layer with minimal holes acts as a physical barrier, insulating the underlying material from heat and preventing the release of flammable gases, thus inhibiting the spread of fire. mdpi.com For instance, in studies of polyurethane elastomers containing phosphorus-based flame retardants, SEM imaging of the char residue revealed that a higher phosphorus content led to a denser and more compact carbon layer. mdpi.com

The morphology of the char is a key indicator of the flame retardant's efficiency. A well-formed, intumescent char with a multi-layered structure is generally more effective. The study of the char's microstructure via SEM provides valuable insights into the synergistic effects of phosphorus and nitrogen in the condensed phase flame retardant mechanism. nih.govoceanchemgroup.com

Thermal Decomposition Studies (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a fundamental technique used to study the thermal stability and decomposition behavior of materials. For Guanylurea Phosphate (GUP), TGA reveals that the compound is thermally stable up to approximately 200°C. Beyond this temperature, it undergoes a multi-stage degradation process.

The primary decomposition phase, which begins above 200°C, is characterized by the breakdown of both the phosphate and urea moieties. This initial decomposition is an endothermic process, as indicated by Differential Scanning Calorimetry (DSC), and involves the release of non-combustible gases such as ammonia (NH₃) and carbon dioxide (CO₂). knepublishing.com The release of these gases contributes to the flame retardant effect by diluting the flammable gases in the gas phase.

Subsequent decomposition at higher temperatures leads to the formation of polyphosphoric acid. This acid acts as a catalyst for the dehydration of the polymer matrix, promoting the formation of a stable char layer. oceanchemgroup.com The TGA curve for GUP typically shows a significant char residue at elevated temperatures, which is indicative of its effectiveness as a char-forming agent. researchgate.net

The decomposition pathway of GUP can be summarized in the following stages:

| Temperature Range (°C) | Decomposition Events | Gaseous Byproducts |

| > 200 | Initial cleavage of phosphate and urea groups. | Ammonia (NH₃), Carbon Dioxide (CO₂) |

| Higher Temperatures | Formation of polyphosphoric acid and subsequent charring. | Water vapor |

This table is based on the thermal decomposition of Guanylurea Phosphate (GUP).

The kinetic parameters of thermal degradation, such as the activation energy, can also be determined from TGA data. These parameters provide quantitative insights into the thermal stability of the compound and its effect on the pyrolysis of the material it is incorporated into.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Molecular Electrostatic Potential (MEP) Mapping and Interaction Site Analysis

There are no published studies that present a Molecular Electrostatic Potential (MEP) map for Bis(amidinourea) phosphate (B84403). MEP analysis is crucial for understanding electrophilic and nucleophilic sites and predicting intermolecular interactions. Without specific calculations, an analysis of its interaction sites remains speculative.

Prediction of Spectroscopic Parameters and Spectral Assignment

Computational prediction of spectroscopic parameters (such as IR, Raman, or NMR spectra) for Bis(amidinourea) phosphate has not been reported. Such studies are vital for assigning experimental spectra and understanding the vibrational modes and chemical environment of the atoms within the molecule.

Computational Analysis of Molecular Conformations and Energetics

A computational analysis of the molecular conformations and their relative energies for this compound is not available in the scientific literature. The PubChem database entry for the related compound Dicyandiamidine phosphate notes that 3D conformer generation is disallowed as it is a salt, which presents challenges for conformational analysis.

Molecular Modeling and Dynamics Simulations

Molecular dynamics simulations are instrumental in studying the dynamic behavior of molecules, including conformational changes and interactions with solvents. However, such studies have not been specifically conducted for this compound.

Molecular Dynamics (MD) for Conformational Behavior and Solvent Effects

No Molecular Dynamics (MD) simulation studies detailing the conformational behavior or the influence of solvent effects on this compound were found. While general MD simulations have been performed on phosphate ions in aqueous solutions to understand their hydration shells, this data cannot be directly extrapolated to the complex structure of this compound.

In Silico Approaches for Predicting Intermolecular Interactions

Currently, there is no specific data from in silico studies detailing the intermolecular interactions of this compound. General computational techniques such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) are powerful tools for predicting how molecules interact with their environment. These methods could, in principle, be applied to this compound to understand its binding modes and interaction energies with various molecular targets. However, published research applying these techniques to this specific compound could not be identified.

Theoretical Studies on Reaction Mechanisms and Catalysis

Elucidation of Transition States and Catalytic Cycles

The scientific literature lacks specific theoretical studies on the transition states and catalytic cycles involving this compound. The elucidation of transition states is crucial for understanding the kinetics and mechanisms of chemical reactions. While theoretical approaches are often used to study phosphoryl transfer reactions in other contexts, such as those catalyzed by enzymes, this level of investigation has not been documented for this compound.

Computational Modeling of Intermediates and Reaction Pathways

There is no available research that provides computational models of intermediates and reaction pathways specifically for this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), are frequently employed to model reaction intermediates and map out the energetic landscapes of chemical reactions. plos.orgresearchgate.net The application of these powerful computational tools to this compound has yet to be reported in scientific publications.

Solid State Chemistry and Crystal Engineering of Amidinourea Phosphate Systems

Principles of Crystal Engineering in Designing Amidinourea-Phosphate Solids

Crystal engineering is the rational design and synthesis of functional solid-state structures based on a thorough understanding of intermolecular interactions. In amidinourea-phosphate systems, the primary design principle is the predictable and reliable formation of strong, charge-assisted hydrogen bonds between the protonated amidinium groups and the phosphate (B84403) anions. chemrxiv.orgchemrxiv.org

The bis(amidinourea) cation acts as a potent hydrogen-bond donor through its multiple N-H groups. The phosphate anion (H₂PO₄⁻, HPO₄²⁻, or PO₄³⁻) presents a complementary set of strong hydrogen-bond acceptor sites at its oxygen atoms. This donor-acceptor complementarity is the foundation for creating specific, recurring patterns of intermolecular interactions known as supramolecular synthons. For amidinium-phosphate systems, the most anticipated and structurally dominant synthon is the charge-assisted N-H···O hydrogen bond, which guides the assembly of the ionic components into a crystalline lattice. chemrxiv.org

The design strategy involves controlling several factors:

Solvent System: The choice of crystallization solvent can influence which polymorphic form is obtained and can lead to the inclusion of solvent molecules within the crystal lattice, forming solvates.

Counterion Geometry: The flexible nature of the bis(amidinourea) cation allows for conformational adaptability, while the phosphate anion can exist in various protonation states, offering geometric and electronic versatility to the resulting framework.

By manipulating these variables, it is possible to guide the self-assembly process towards crystalline solids with specific network topologies, from simple one-dimensional chains to complex three-dimensional frameworks.

Supramolecular Design and Self-Assembly of Architectures

Supramolecular self-assembly is the spontaneous organization of molecules into stable, structurally well-defined aggregates driven by non-covalent interactions. In amidinourea-phosphate systems, this process is dominated by the powerful and directional hydrogen bonds between the ionic components. The interaction between guanidinium, a closely related functional group, and phosphate is biologically significant and has been successfully exploited to create complex supramolecular structures, including double-helices. rsc.org

The self-assembly process in a bis(amidinourea) phosphate system can be envisioned as follows:

Ion Pairing: Proton transfer from phosphoric acid to the more basic bis(amidinourea) creates distinct cationic and anionic species.

Synthon Formation: These ions recognize each other through the formation of robust charge-assisted N-H···O hydrogen bonds. chemrxiv.org

Propagation: The bifunctional nature of the bis(amidinourea) cation and the multi-functional acceptor capability of the phosphate anion allow these initial interactions to propagate, extending the structure in one, two, or three dimensions.

This hierarchical assembly can lead to diverse architectures. For instance, a simple 1:1 stoichiometry might lead to the formation of infinite hydrogen-bonded chains or tapes. More complex ratios or the involvement of additional co-formers could result in layered sheets or open frameworks. The process is thermodynamically driven, seeking the most stable crystalline arrangement under a given set of conditions. researchgate.net The resulting supramolecular structure is a direct consequence of the encoded molecular information within the constituent ions. rsc.orgumons.ac.be

Engineering of Multi-component Crystalline Phases

Multi-component crystalline phases, such as cocrystals, offer a powerful method to modify the physicochemical properties of a substance without altering its covalent structure. In the context of amidinourea-phosphate systems, an important possibility is the formation of ionic cocrystals. This occurs when a salt, such as bis(amidinourea) dihydrogen phosphate, co-crystallizes with a neutral molecule, which could be excess phosphoric acid. nih.govacs.org Such ionic cocrystals formed between phosphate salts and phosphoric acid have been successfully engineered, demonstrating that this is a viable strategy for creating novel crystalline materials. rsc.orgresearchgate.netrsc.org The additional phosphoric acid molecules can link the primary salt components through strong O-H···O hydrogen bonds, creating intricate and stable networks. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in highly hydrogen-bonded systems like phosphate salts. mdpi.comill.euresearchgate.net Different polymorphs of this compound could arise from:

Different Hydrogen-Bonding Motifs: The numerous donor and acceptor sites could engage in varied patterns, leading to distinct crystal packing. nih.gov

Conformational Differences: The flexibility of the bis(amidinourea) cation could allow it to adopt different conformations in the solid state.

Packing Density: The ions might pack together in different arrangements to maximize stability under various crystallization conditions (e.g., temperature, pressure, solvent). mdpi.com

Each polymorph would be a distinct solid-state entity with unique properties, such as solubility, stability, and melting point.

The self-assembly of bis(amidinourea) and phosphate ions can lead to the formation of crystal lattices with intrinsic voids, channels, or layered structures capable of accommodating guest molecules. This formation of host-guest or clathrate structures is a key area of crystal engineering. The design of such systems depends on creating a robust host framework that does not collapse upon removal of the guest. rsc.org

In an amidinourea-phosphate system, the host lattice would be constructed from the hydrogen-bonded network of the constituent ions. The nature of the voids would be determined by the shape of the bis(amidinourea) cation and the specific supramolecular architecture adopted. These cavities could potentially encapsulate solvent molecules used during crystallization or other small neutral guests. The interactions holding the guest within the host lattice are typically weaker, non-covalent forces such as van der Waals interactions or additional, secondary hydrogen bonds. The ability to tune the pore size and chemistry of such frameworks by modifying the building blocks could lead to materials with applications in separation or sensing. researchgate.net

Role of Intermolecular Interactions in Solid-State Structure

The stability and three-dimensional structure of crystalline this compound are fundamentally dictated by a network of cooperative hydrogen bonds. The strength and directionality of these bonds determine the precise arrangement of ions in the crystal lattice.

O-H···O Bonds: These interactions are crucial, particularly in systems involving dihydrogen phosphate (H₂PO₄⁻) anions or cocrystals with phosphoric acid. Phosphate groups can link to each other via very strong O-H···O bonds to form characteristic motifs like dimers, infinite chains, or sheets. researchgate.netresearchgate.net These interactions often form a robust anionic scaffold around which the organic cations are arranged. The strength of these bonds can be exceptionally high, with O···O distances reported to be as short as 2.4 to 2.5 Å. nih.govacs.org

N-H···N Bonds: While the phosphate oxygen atoms are superior hydrogen bond acceptors, N-H···N interactions between adjacent bis(amidinourea) cations could also play a secondary role in the crystal packing. These bonds would help to organize the cations relative to one another, contributing to the cohesion and density of the final structure, especially in cases where not all N-H donors are engaged with phosphate acceptors.

The interplay and hierarchy of these hydrogen bonds define the final crystal architecture. The strong O-H···O and N-H···O interactions typically form the primary structural framework, while weaker interactions provide additional stabilization.

Table 1: Expected Hydrogen Bonding Interactions in Amidinourea-Phosphate Systems

| Interaction Type | Donor | Acceptor | Typical D···A Distance (Å) | Structural Role |

|---|---|---|---|---|

| Strong, Charge-Assisted | N-H (Amidinium) | O (Phosphate) | 2.6 - 2.9 | Primary cation-anion linkage; structure-directing chemrxiv.orgacs.org |

| Strong | O-H (Phosphate) | O (Phosphate) | 2.4 - 2.7 | Forms robust anionic chains, dimers, or layers nih.govacs.org |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phosphoric acid |

Other Non-Covalent Interactions (e.g., π-π Stacking)

The primary non-covalent forces at play are the strong hydrogen bonds between the protonated amidinourea cations and the phosphate anions. The amidinourea moiety, with its multiple N-H groups, acts as an effective hydrogen bond donor, while the oxygen atoms of the phosphate anion serve as hydrogen bond acceptors. These interactions are fundamental to the formation of the crystal lattice.

Studies on Structural Transformations and Phase Behavior

The thermal stability and decomposition pathways of this compound are critical aspects of its solid-state behavior. Thermogravimetric analysis (TGA) has shown that the compound is thermally stable up to approximately 200°C. Beyond this temperature, it undergoes a multi-stage decomposition process. The initial decomposition, commencing around 180°C to 200°C, involves the breakdown of the phosphate and urea components, leading to the release of gaseous byproducts such as ammonia and carbon dioxide. This decomposition is a key feature of its application as a flame retardant.

The study of phase transitions in phosphate salts is a broad field, with various compounds exhibiting complex polymorphic behavior as a function of temperature. For instance, ammonium nitrate, a related nitrogen-rich salt, is known to have multiple crystalline phases at standard pressure, with transitions accompanied by significant volume changes. mdpi.com While specific polymorphic transitions for this compound have not been extensively detailed in the literature, its thermal behavior suggests that structural changes precede its decomposition. The apparent activation energies for the thermal degradation of guanylurea phosphate in mixtures have been reported to be in the range of 23.76 to 24.35 kJ/mol, indicating its role in inhibiting the pyrolysis of materials it is mixed with.

Further investigation using techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction would be necessary to fully elucidate the specific phase transitions and structural transformations that this compound may undergo before decomposition.

Table 1: Thermal Decomposition Data for Guanylurea Phosphate (Amidinourea Phosphate)

| Parameter | Value | Reference |

| Thermal Stability Limit | ~200°C | |

| Onset of Decomposition | ~180°C | |

| Gaseous Byproducts | Ammonia (NH₃), Carbon Dioxide (CO₂) |

Mechanochemistry in Solid-State Material Preparation

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a sustainable and efficient method for the solid-state synthesis of various materials, including ureas, guanidines, and phosphate-containing compounds. nih.govrsc.orgresearchgate.netbeilstein-journals.org This solvent-free approach offers several advantages, such as reduced waste, faster reaction times, and the ability to produce novel crystalline phases.

The synthesis of this compound is most commonly achieved through the reaction of dicyandiamide with phosphoric acid in an aqueous medium. However, the principles of mechanochemical synthesis are highly applicable to this system. For instance, the mechanochemical synthesis of calcium urea phosphate, an agrochemical ionic cocrystal, has been successfully demonstrated by milling urea, urea phosphate, and a calcium source like calcium hydroxide or carbonate. nih.govrsc.orgresearchgate.net This process is often autocatalyzed by the small amount of water produced during the reaction. nih.govrsc.org

Given the success in related urea-phosphate systems, a mechanochemical route to this compound could involve the direct milling of dicyandiamide and phosphoric acid, potentially with a small amount of a liquid grinding assistant (liquid-assisted grinding, LAG). This method would likely proceed through the same chemical pathway as the solution-based synthesis but in a more environmentally friendly and potentially more efficient manner. The solid-state nature of mechanochemical synthesis also allows for the direct production of the crystalline solid, potentially offering control over its polymorphic form.

Coordination Chemistry and Metal Complexation with Amidinourea Ligands

Synthesis and Characterization of Amidinourea-Metal Complexes

The formation of metal complexes with amidinourea ligands, including bis(amidinourea) phosphate (B84403), involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.

Mononuclear and Polynuclear Complex Formation

Amidinourea ligands can form both mononuclear and polynuclear complexes depending on the reaction conditions, the metal-to-ligand ratio, and the nature of the metal ion. In mononuclear complexes, a single metal center is coordinated to one or more bis(amidinourea) ligands. Polynuclear complexes, on the other hand, feature multiple metal centers bridged by the amidinourea ligands, leading to the formation of dimeric, trimeric, or higher-order structures. The formation of such polynuclear species can be influenced by factors such as the presence of bridging anions, like phosphate, which can facilitate the connection of multiple metal units.

Determination of Coordination Geometries and Ligand Binding Modes

The coordination geometry around the metal center in bis(amidinourea) phosphate complexes is a critical aspect of their structural chemistry. Common geometries observed for transition metal complexes include octahedral, tetrahedral, and square planar arrangements. The specific geometry is dictated by the coordination number of the metal ion and the steric and electronic properties of the ligands.

Amidinourea ligands are known to exhibit various binding modes. They can act as bidentate ligands, coordinating to the metal center through two donor atoms, typically nitrogen atoms from the amidino and urea moieties. The flexible nature of the bis(amidinourea) ligand allows it to adopt different conformations to accommodate the coordination preferences of various metal ions. Spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, along with single-crystal X-ray diffraction, are instrumental in determining the precise coordination geometries and ligand binding modes in these complexes.

Electronic Structure and Stereochemical Investigations of Complexes

The electronic structure of this compound metal complexes governs their spectroscopic and magnetic properties. Techniques like UV-visible spectroscopy provide insights into the d-d electronic transitions of the metal center, which are influenced by the ligand field environment. Electron spin resonance (ESR) spectroscopy is particularly useful for studying paramagnetic complexes, providing information about the oxidation state and local environment of the metal ion.

Stereochemical investigations focus on the three-dimensional arrangement of atoms in the complex. The presence of chiral centers or the specific arrangement of ligands can lead to different stereoisomers. Understanding the stereochemistry is crucial as it can significantly impact the biological activity and reactivity of the complexes.

Metal-Ligand Bonding Parameters and Electronic Delocalization

The nature of the metal-ligand bond in this compound complexes can be described by various bonding parameters. These parameters, often derived from spectroscopic data, provide a quantitative measure of the covalent character of the bond and the extent of orbital overlap between the metal and the ligand.

Supramolecular Assemblies Involving Metal-Amidinourea Complexes

Metal-amidinourea complexes can serve as building blocks for the construction of larger, well-defined supramolecular assemblies. frontiersin.org These assemblies are formed through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions between the individual complex units. The presence of functional groups on the amidinourea ligand and the geometry of the metal complex can direct the self-assembly process, leading to the formation of intricate architectures like coordination polymers, cages, and networks. The phosphate anion can also participate in these non-covalent interactions, further influencing the structure and stability of the resulting supramolecular assembly.

Mechanistic Investigations of Chemical and Biochemical Phenomena Involving Amidinourea Phosphates

Chemical Mechanisms in Fire Retardancy

The fire-retardant properties of bis(amidinourea) phosphate (B84403) are attributed to its action in both the condensed (solid) phase and the gas phase of a burning material. This dual-action is significantly enhanced by the synergistic interplay between its phosphorus and nitrogen components.

In the condensed phase, the primary fire-retardant mechanism of the phosphate component involves the promotion of charring. researchgate.netwikipedia.org Upon heating, the phosphate decomposes to form phosphoric and polyphosphoric acids. These acids act as powerful catalysts for the dehydration of the underlying material, such as cellulosic polymers. researchgate.netcardiff.ac.ukmdpi.com This process abstracts water and encourages the cross-linking of polymer chains, leading to the formation of a stable, insulating layer of carbonaceous char. nih.govacs.org

This char layer serves multiple protective functions:

Thermal Insulation: It insulates the underlying material from the heat of the flame, slowing down further pyrolysis.

Mass Transfer Barrier: It creates a physical barrier that limits the diffusion of flammable volatile decomposition products (fuel) to the flame. researchgate.netnih.gov

Oxygen Barrier: The char layer also restricts the access of oxygen from the air to the material, which is necessary to sustain combustion. researchgate.net

The efficiency of char formation is a key determinant of the effectiveness of phosphorus-based flame retardants acting in the condensed phase. researchgate.netwikipedia.org

In addition to its condensed-phase activity, bis(amidinourea) phosphate also functions in the gas phase. During pyrolysis, volatile phosphorus-containing species are released into the flame. These compounds decompose to generate active phosphorus-based radicals, such as PO•, HPO•, and PO₂•. researchgate.netmdpi.com These radicals are highly effective at scavenging the high-energy H• and OH• radicals that are essential for propagating the exothermic chain reactions of combustion. researchgate.netresearchgate.netpatsnap.com By terminating these reactions, the phosphorus radicals cool the flame and inhibit its spread. mdpi.comresearchgate.net

A crucial aspect of the compound's efficacy is the synergistic effect between phosphorus and nitrogen. researchgate.netnih.gov The amidinourea portion, rich in nitrogen, decomposes to release non-combustible gases like ammonia (NH₃) and nitrogen (N₂). researchgate.net These gases serve to:

Dilute the Fuel: They dilute the concentration of flammable gases and oxygen in the flame zone, reducing combustion efficiency. mdpi.com

Promote Charring: Nitrogen compounds can further enhance the char-forming process initiated by the phosphate component. researchgate.netresearchgate.net

This combined action, where the phosphate builds a protective char layer and quenches the flame from the gas phase while the nitrogen component dilutes the fuel, is more effective than the action of either element alone. nih.govnih.gov

Molecular Recognition and Anion Binding

The field of supramolecular chemistry focuses on the design of synthetic receptors that can selectively bind specific molecules or ions. The structure of this compound is inherently suited for molecular recognition, particularly involving anions.

The selective binding of phosphate anions is a significant challenge due to their high hydration energy and the presence of multiple protonation states (H₂PO₄⁻, HPO₄²⁻, PO₄³⁻) at different pH levels. nih.gov Effective synthetic receptors for phosphates typically rely on a combination of electrostatic interactions and hydrogen bonding.

The design of such receptors often incorporates hydrogen bond donor groups like ureas, thioureas, amides, or amines. nih.govnih.govfrontiersin.org These groups are positioned within a molecular framework that pre-organizes them for optimal interaction with the geometry of the target anion. Polyammonium systems were among the first synthetic receptors for phosphate, utilizing strong electrostatic attractions between the protonated amines and the negatively charged phosphate. nih.gov More sophisticated designs use urea or amidourea moieties, where the N-H protons are sufficiently acidic to form strong, directional hydrogen bonds with the oxygen atoms of the phosphate anion. The bis(amidinourea) cation itself can be considered a receptor for its counter-ion, the phosphate. The multiple N-H donors of the two amidinourea groups can form a network of hydrogen bonds that encapsulate and stabilize the phosphate anion.

The mechanism involves the displacement of solvent molecules and the formation of multiple hydrogen bonds between the receptor's N-H groups and the phosphate's oxygen atoms. The strength and selectivity of this binding are influenced by the geometric arrangement of the donor groups and the basicity of the anion.

| Receptor Functional Group | Primary Interaction | Anion Selectivity Trend | Reference |

| Polyammonium | Electrostatic | H₂PO₄⁻ > HSO₄⁻ > Cl⁻ | nih.gov |

| Urea/Thiourea | Hydrogen Bonding | F⁻ > CH₃CO₂⁻ > H₂PO₄⁻ | nih.gov |

| Tetra-amidourea Calix nih.govarene | Hydrogen Bonding & Preorganization | Pyrophosphate > Acetate > H₂PO₄⁻ | uea.ac.uk |

This compound, as a cationic molecule, has the potential to interact with negatively charged biological macromolecules like DNA. The stability of the DNA double helix is maintained by a complex pattern of intermolecular interactions, including hydrogen bonding between base pairs and stacking interactions. nih.gov Small molecules can bind to DNA through several modes, most commonly intercalation between base pairs or binding within the minor or major grooves.

Given the structure of this compound, groove binding is the more probable mechanism. Molecules with crescent shapes and cationic charges, such as bis(amidinobenzimidazoles), are known to bind to the A-T rich minor groove of DNA. nih.gov The binding is driven by a combination of forces:

Electrostatic Interactions: The positively charged amidinium groups would be strongly attracted to the negatively charged phosphate backbone of DNA. youtube.com

Hydrogen Bonding: The N-H groups of the amidinourea moieties can act as hydrogen bond donors, forming specific contacts with the hydrogen bond acceptor atoms (N and O) on the floor of the DNA grooves. nih.gov

The shape and flexibility of the linker connecting the two amidinourea groups would be crucial in determining the binding affinity and sequence selectivity, as it dictates how well the molecule fits within the curvature of the DNA groove. nih.gov

Catalytic Reaction Mechanisms

The functional groups within this compound—the amidinourea cation and the phosphate anion—endow it with the potential to participate in or catalyze various chemical reactions.

Organocatalysis: The amidinourea moiety is structurally related to urea and thiourea, which are powerful hydrogen-bonding organocatalysts. zendy.io These catalysts function by activating substrates through the formation of hydrogen bonds. The N-H groups of the bis(amidinourea) cation can act as a dual hydrogen-bond donor, binding to an electrophilic substrate and increasing its reactivity toward a nucleophile. This mode of catalysis is common in reactions like Michael additions, aldol reactions, and Henry reactions. The positive charge on the amidinium groups would enhance the acidity of the N-H protons, making it a more potent hydrogen-bond donor compared to a neutral urea or thiourea.

Metal-Catalysis: The phosphate and the carbonyl oxygen of the amidinourea groups can act as ligands, coordinating to a metal center. If this compound were used in conjunction with a metal salt, it could form a metal complex catalyst. Such a complex could function as a Lewis acid catalyst, where the coordinated metal ion activates a substrate. Zirconium phosphates, for example, are known solid acid catalysts where Zr⁴⁺ centers act as Lewis acid sites. mdpi.com The catalytic mechanism in such a system would involve the substrate coordinating to the metal center, making it more susceptible to nucleophilic attack. The specific reaction pathway would depend on the choice of metal and the reaction conditions.

The phosphate moiety is not merely a counter-ion but can play several active roles in catalysis. nih.gov Its function is highly versatile, depending on the specific reaction environment.

Brønsted Acid/Base Catalysis: The phosphate anion can exist in different protonation states (H₂PO₄⁻, HPO₄²⁻). The P-OH groups are acidic and can donate a proton to activate a substrate (Brønsted acid catalysis). mdpi.com Conversely, the oxygen atoms can act as a base to accept a proton.

Lewis Base/Nucleophilic Catalysis: The oxygen atoms of the phosphate group are Lewis basic and can coordinate to metal ions, influencing the metal's Lewis acidity and steric environment. mdpi.commdpi.com In some cases, the phosphate can act as a nucleophile itself, attacking an electrophilic center to form a phosphorylated intermediate, which is then displaced by another nucleophile.

Transition State Stabilization: The charged phosphate group can stabilize charged intermediates or transition states through electrostatic interactions. nih.gov In enzymatic phosphoryl transfer, active site residues often form hydrogen bonds with the non-reacting oxygen atoms of the phosphate group, stabilizing the pentavalent transition state. nih.gov A synthetic catalyst containing a phosphate moiety could perform a similar role.

Redox-Driven Catalysis: In reactions involving phosphorus redox cycling, a phosphine (P(III)) can be oxidized to a phosphine oxide (P(V)). While the phosphate in this compound is already in the P(V) state, it can be activated in situ to participate in catalytic cycles that bypass the formation of phosphine oxide waste. nih.govresearchgate.net

| Catalytic Role of Phosphate | Mechanism | Example Application |

| Brønsted Acid | Proton donation from P-OH groups to activate electrophiles. | Dehydration of xylose into furfural using zirconium phosphate. mdpi.com |

| Lewis Base / Ligand | Coordination of phosphate oxygens to a metal center, modifying its catalytic activity. | Bimetallic phosphate catalysts for urea electrooxidation. mdpi.com |

| Transition State Stabilization | Electrostatic and hydrogen-bonding interactions with charged transition states. | Enzymatic phosphoryl transfer reactions. nih.gov |

| Nucleophilic Catalyst | Formation of a reactive phosphorylated intermediate. | Phosphine-catalyzed reactions of alkenes and alkynes. nih.gov |

Advanced Research Directions and Future Outlook

Rational Design and Development of Next-Generation Amidinourea-Phosphate Materials

The rational design of novel materials containing the amidinourea-phosphate scaffold holds considerable promise for a variety of applications, from pharmaceuticals to material science. This approach moves beyond traditional trial-and-error methods, employing a deep understanding of molecular interactions to create materials with tailored properties.

The design process for next-generation amidinourea-phosphate materials would likely commence with computational modeling to predict the properties of hypothetical structures. nih.gov By modifying the substituents on the amidinourea core and varying the nature of the phosphate (B84403) counter-ion, researchers can systematically tune characteristics such as solubility, stability, and binding affinity for specific targets. For instance, in the context of drug development, molecular docking simulations could be used to design Bis(amidinourea) phosphate derivatives with enhanced inhibitory activity against specific enzymes or receptors. nih.gov

Furthermore, the principles of crystal engineering can be applied to control the solid-state architecture of these materials. By introducing specific functional groups, it is possible to direct the formation of desired hydrogen bonding networks and other non-covalent interactions, leading to materials with unique optical, electronic, or mechanical properties. The synthesis of a novel series of bis-phenylamidine carboxylate compounds as factor Xa inhibitors exemplifies the power of rational design, where molecular modeling studies guided the creation of potent and selective inhibitors. nih.gov

Integration of Multi-Faceted Spectroscopic and Computational Approaches

A comprehensive understanding of the structural and electronic properties of this compound is a prerequisite for its rational design and application. The integration of various spectroscopic techniques with computational methods provides a powerful toolkit for elucidating these properties in detail.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography can provide invaluable information about the molecular structure, connectivity, and conformation of this compound and its derivatives. For example, solid-state NMR could probe the local environment of the phosphorus and nitrogen atoms, offering insights into the hydrogen bonding interactions within the crystal lattice. The characterization of zinc guanidinium phosphate, a semi-organic nonlinear optical crystal, utilized powder X-ray diffraction to confirm its crystal structure and FTIR spectroscopy to assign vibrational frequencies. researchgate.net

Computational methods, particularly Density Functional Theory (DFT), can complement experimental data by providing a deeper understanding of the electronic structure and reactivity of these compounds. mdpi.com DFT calculations can be used to predict spectroscopic properties, calculate molecular orbitals (HOMO and LUMO), and map the electrostatic potential, all of which are crucial for understanding the chemical behavior of the molecule. mdpi.com The combination of experimental and computational analysis has been successfully applied to newly synthesized benzotriazinone sulfonamides to understand their alpha-glucosidase inhibition. mdpi.com

Exploration of Novel Chemical Reactivities and Transformations

The chemical reactivity of the amidinourea and phosphate moieties suggests a rich landscape for exploring novel chemical transformations. The urea component can undergo a variety of reactions, including hydrolysis and condensation. wikipedia.org The guanidinium group, being highly basic, can participate in acid-base chemistry and form stable hydrogen-bonded complexes. nih.gov The phosphate group can act as a nucleophile or a leaving group, and can also coordinate to metal ions.

Future research could focus on leveraging these inherent reactivities to synthesize new functional materials. For example, the polymerization of this compound monomers could lead to novel polymers with interesting properties. The reactivity of the amidinourea group could also be exploited for the development of chemical sensors, where binding to a target analyte induces a measurable change in the molecule's properties. The high selectivity and specificity of the guanidinium moiety for phosphate groups of DNA have been demonstrated, highlighting its potential in the development of noncovalent genetic regulators. nih.gov

Furthermore, the investigation of the reactivity of this compound under different conditions, such as high temperature or pressure, could reveal new and unexpected chemical transformations, leading to the discovery of novel materials with unique structures and properties.

Structure-Activity Relationship (SAR) Studies for Optimized Chemical Functionality

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and materials science, providing a systematic framework for optimizing the properties of a lead compound by making targeted structural modifications. managingip.com For this compound, SAR studies would involve the synthesis of a library of analogues with systematic variations in their chemical structure and the subsequent evaluation of their biological activity or material properties.

The key to a successful SAR study is the identification of the "pharmacophore" or the key structural features responsible for the desired activity. scribd.com In the case of amidinourea derivatives, this could involve modifications to the substituents on the aromatic rings, changes in the linker between the two amidinourea groups, and variations in the nature of the counter-ion. A study on novel anticancer amidinourea analogues established a first structure-activity relationship, revealing antiproliferative activities in the low micromolar range. nih.govresearchgate.net

The data obtained from SAR studies can be used to build quantitative structure-activity relationship (QSAR) models, which use statistical methods to correlate chemical structure with biological activity. frontiersin.org These models can then be used to predict the activity of virtual compounds, thereby guiding the design of new and more potent analogues. The development of a QSAR model for amide derivatives as xanthine oxidase inhibitors demonstrates the utility of this approach in predicting the biological activity of new compounds. frontiersin.org

The following table illustrates a hypothetical SAR study on a series of bis-amidinourea derivatives, highlighting key structural modifications and their impact on a hypothetical biological activity.

| Compound ID | R1-Group | R2-Group | Linker (X) | Biological Activity (IC50, µM) |

| BAP-01 | H | H | -(CH2)4- | 15.2 |

| BAP-02 | Cl | H | -(CH2)4- | 8.5 |

| BAP-03 | OCH3 | H | -(CH2)4- | 22.1 |

| BAP-04 | H | H | -(CH2)6- | 10.8 |

| BAP-05 | Cl | H | -(CH2)6- | 5.1 |

| BAP-06 | H | H | -O-(CH2)2-O- | 18.9 |

Table 1: Illustrative Structure-Activity Relationship Data for Bis-amidinourea Derivatives. This interactive table showcases how systematic modifications to the chemical structure can influence biological activity. Sorting by IC50 reveals the most potent compounds, while filtering by different functional groups can help identify key structural features for optimal activity.

By systematically exploring the chemical space around the this compound scaffold, researchers can unlock its full potential and develop new materials and therapeutics with optimized functionality.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing bis(amidinourea) phosphate, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves reacting amidinourea derivatives with phosphoric acid under controlled pH and temperature. For example, phosphate buffer systems (pH 7.5–8.0) are critical to stabilize intermediates, as seen in chromatographic assays using dibasic potassium phosphate . Adjusting molar ratios (e.g., amidinourea:phosphate) and using anhydrous solvents (e.g., acetonitrile-water mixtures) can improve yields . Purity is validated via HPLC with phosphate-based mobile phases (e.g., ammonium phosphate buffer pH 10 and methanol) .

Q. How can this compound be characterized structurally and functionally in vitro?

- Methodology : Use NMR (¹H, ¹³C, ³¹P) to confirm the amidinourea-phosphate bond. Functional assays include spectrophotometric quantification of phosphate release under enzymatic or acidic hydrolysis . For stability studies, employ phosphate buffers (pH 7.5–10) to simulate physiological conditions, with refrigerated autosamplers (4–8°C) to prevent degradation during analysis .

Q. What are the key considerations for preparing this compound solutions in cell culture studies?

- Methodology : Dissolve the compound in phosphate-buffered saline (PBS) or cell culture media supplemented with disodium hydrogen phosphate (e.g., 0.1–1.0 mM) to maintain pH stability . Sterilize via 0.22-μm filtration and validate biocompatibility using cytotoxicity assays (e.g., MTT) over 24–72 hours .

Advanced Research Questions

Q. How can contradictory data on this compound’s stability in aqueous vs. non-polar solvents be resolved?

- Methodology : Perform kinetic studies under varying solvent polarities (e.g., acetonitrile vs. methanol) and temperatures (25–60°C). Use Arrhenius plots to model degradation rates. Cross-validate results with LC-MS to identify degradation byproducts . Contradictions may arise from trace metal impurities (e.g., Fe³⁺), which catalyze hydrolysis; include chelating agents (e.g., EDTA) in buffers to mitigate this .

Q. What experimental design principles optimize this compound’s efficacy in enzyme inhibition assays?

- Methodology : Use factorial design (e.g., Box-Behnken) to test variables: inhibitor concentration (1–100 μM), pH (6.5–8.5), and incubation time (5–30 min). Monitor enzyme activity via fluorometric or colorimetric substrates (e.g., p-nitrophenyl phosphate) . Include positive controls (e.g., sodium orthovanadate) and account for non-specific binding via BSA-blocked wells .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Methodology : Employ molecular docking (e.g., AutoDock Vina) to simulate binding to phosphate-binding pockets (e.g., phosphatases). Validate with MD simulations (GROMACS) to assess complex stability over 100 ns. Use QM/MM hybrid methods to model electron transfer during phosphate hydrolysis .

Q. What statistical approaches address variability in this compound’s bioactivity across cell lines?

- Methodology : Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values (e.g., cancer vs. normal cells). Use principal component analysis (PCA) to identify confounding variables (e.g., cell membrane permeability, efflux pump activity) . Replicate experiments across ≥3 independent trials to ensure reproducibility .

Data Interpretation & Validation

Q. How should researchers reconcile discrepancies between in silico predictions and empirical data for this compound?

- Methodology : Cross-check computational results with experimental binding assays (e.g., SPR or ITC). If discrepancies persist, refine force field parameters (e.g., AMBER) to better model phosphate-group interactions. Consider protonation state adjustments at physiological pH .

Q. What protocols ensure reproducibility in this compound’s chromatographic analysis?

- Methodology : Standardize mobile phases (e.g., Solution A: dibasic sodium phosphate pH 7.5; Solution B: acetonitrile) and column temperatures (25–30°C). Use internal standards (e.g., sodium biphenyl phosphate) to normalize retention times . Document system suitability criteria (e.g., tailing factor <2.0, resolution >1.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.